molecular formula C13H16N4OS B1394921 N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide CAS No. 1291486-37-7

N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide

Cat. No.: B1394921
CAS No.: 1291486-37-7
M. Wt: 276.36 g/mol
InChI Key: XNHGNMNTCODHCK-UHFFFAOYSA-N
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Description

N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby enhancing its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and DNA repair proteins, inhibiting their activity . The binding interactions are facilitated by the unique structural features of the compound, which allow it to fit into the active sites of these enzymes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its anticancer activity over extended periods, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cancer cells . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it interacts with its target biomolecules . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8(2)10(12-16-17-13(14)19-12)15-11(18)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHGNMNTCODHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(S1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171606
Record name Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-37-7
Record name Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
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N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide

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